molecular formula C17H15NO4 B3042046 3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid CAS No. 478249-83-1

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

Cat. No. B3042046
CAS RN: 478249-83-1
M. Wt: 297.3 g/mol
InChI Key: KSBYPNQKXURCPV-UHFFFAOYSA-N
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Description

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid, also known as HPP-893, is a chemical compound that has been studied extensively for its potential therapeutic applications. This compound belongs to the class of isoindolinone derivatives and has been shown to possess a range of biological activities.

Scientific Research Applications

Synthesis and Structural Analysis

3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid and its derivatives have been synthesized and structurally analyzed in various studies. For instance, a solvent-free synthesis method for a closely related compound, 3-[1-(4-methylphenyl)-3-oxo-1,3,4,5,6,7-hexahydro-2H-isoindol-2-yl]propanoic acid, was developed, demonstrating the compound's structural confirmation through elemental analysis, IR, EI-MS, 1H-NMR, and 13C-NMR spectral data (Csende, Jekő, & Porkoláb, 2011). Similarly, synthesis processes for related compounds, such as 2-methyl-2-[4-(2-oxo-2-(pyrrolidin-1-yl)ethyl)phenoxy]propanoic acid, have been explored, providing insights into the compound's synthesis and confirmation through IR, 1HNmR, and MS (Zhang, 2009).

Applications in Material Science

Phloretic acid, a variant of 3-(4-Hydroxyphenyl)propanoic acid, has been utilized as a renewable building block for enhancing the reactivity of –OH bearing molecules towards benzoxazine ring formation. This novel approach indicates potential applications in material science, providing sustainable alternatives to phenol for imparting specific properties of benzoxazine to aliphatic –OH bearing molecules or macromolecules (Trejo-Machin, Verge, Puchot, & Quintana, 2017).

Medicinal Chemistry

In medicinal chemistry, derivatives of 3-(4-Hydroxyphenyl)propanoic acid have shown diverse biological activities. For example, compounds like N-[(4-hydroxy-phenylcarbamoyl)-methyl]phthalamic acid have been synthesized as potential analgesic and antipyretic agents. These compounds' synthesis routes and their hydrolysis processes have been detailed, suggesting their relevance in the development of new pharmaceuticals (Reddy, Kumari, & Dubey, 2013).

Chemical Synthesis Techniques

Various chemical synthesis techniques involving compounds related to 3-(4-Hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid have been explored. These include one-pot stereoselective tandem assembly of functionalized furan-3(2H)-one from γ-hydroxyalk-2-ynenitriles and 3-hydroxybenzoic acid (Shemyakina et al., 2014) and a practical synthesis of racemic dialkyl (2-substituted-3-oxo-2,3-dihydro-1H-isoindol-1-yl)phosphonates via a three-component reaction (Milen et al., 2016). These methods showcase the versatility and potential of these compounds in complex chemical syntheses.

properties

IUPAC Name

3-(4-hydroxyphenyl)-3-(3-oxo-1H-isoindol-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO4/c19-13-7-5-11(6-8-13)15(9-16(20)21)18-10-12-3-1-2-4-14(12)17(18)22/h1-8,15,19H,9-10H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSBYPNQKXURCPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=CC=CC=C2C(=O)N1C(CC(=O)O)C3=CC=C(C=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901162224
Record name 1,3-Dihydro-β-(4-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-hydroxyphenyl)-3-(1-oxo-1,3-dihydro-2H-isoindol-2-yl)propanoic acid

CAS RN

478249-83-1
Record name 1,3-Dihydro-β-(4-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=478249-83-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3-Dihydro-β-(4-hydroxyphenyl)-1-oxo-2H-isoindole-2-propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901162224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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